cis-Hydroxy Solifenacin N-oxide-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
HKJBKWXZULCCEK-RJADMLQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3[C@H](CN2C(=O)O[C@H]4C[N+]5(CCC4CC5)[O-])O)[2H])[2H] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Cis Hydroxy Solifenacin N Oxide D5
Retrosynthetic Analysis and Key Precursors for cis-Hydroxy Solifenacin (B1663824) N-oxide
A retrosynthetic analysis of cis-Hydroxy Solifenacin N-oxide reveals that the molecule can be disconnected into three key fragments: a hydroxylated 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) core, a quinuclidine-N-oxide ring system, and a carbonyl linker. The primary challenge in the synthesis lies in the stereocontrolled introduction of the hydroxyl group on the tetrahydroisoquinoline ring and the subsequent N-oxidation of the quinuclidine (B89598) nitrogen.
The key precursors for the synthesis are therefore:
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which serves as the foundational scaffold for the isoquinoline (B145761) portion of the molecule.
(R)-quinuclidin-3-ol, which provides the chiral quinuclidine framework.
The synthesis must then incorporate a regioselective hydroxylation of the tetrahydroisoquinoline ring and a stereoselective N-oxidation of the quinuclidine nitrogen to achieve the desired cis-configuration of the final product.
Multistep Chemical Synthesis of Unlabeled cis-Hydroxy Solifenacin N-oxide
The synthesis of the unlabeled cis-Hydroxy Solifenacin N-oxide is a multistep process that requires careful control over reaction conditions to achieve the desired stereochemistry and functional group transformations.
Regioselective Hydroxylation Methodologies
The introduction of a hydroxyl group at the 4-position of the tetrahydroisoquinoline ring is a crucial step. This transformation can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation. Cytochrome P450 enzymes, particularly CYP3A4, CYP1A1, and CYP2D6, are known to metabolize solifenacin to its 4R-hydroxy derivative. nih.gov This biocatalytic approach offers high regioselectivity and stereoselectivity.
Chemically, regioselective hydroxylation can be more challenging. One potential strategy involves the directed oxidation of a suitable precursor, where a directing group guides the oxidant to the desired position.
Stereoselective N-Oxidation Reactions
The formation of the N-oxide on the quinuclidine ring must be stereoselective to yield the desired cis-isomer. The N-oxidation of solifenacin itself is a known metabolic pathway. nih.gov In a laboratory setting, this transformation is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com The stereochemical outcome of the N-oxidation can be influenced by the steric environment around the nitrogen atom and the reaction conditions. The use of chiral oxidizing agents or catalysts can also be employed to enhance the stereoselectivity of this step. rsc.orgnih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This includes the choice of solvents, temperature, reaction time, and the stoichiometry of reagents. For the N-oxidation step, for instance, slow addition of the oxidizing agent at low temperatures can help to control the reaction and minimize the formation of side products. chemicalbook.com Purification techniques such as column chromatography are often necessary to isolate the desired isomer from a mixture of products. chemicalbook.comub.edu
Targeted Deuteration Methodologies for the d5 Moiety
The introduction of five deuterium (B1214612) atoms into the cis-Hydroxy Solifenacin N-oxide molecule requires a targeted approach to ensure site-specific incorporation. The "d5" designation typically refers to the deuteration of the phenyl ring of the tetrahydroisoquinoline moiety.
Strategies for Site-Specific Deuterium Incorporation
Site-specific deuteration of aromatic rings can be achieved through several methods. nih.govnih.gov One common strategy is to start with a deuterated precursor, such as d5-benzene or a d5-phenyl-containing building block. For example, (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a commercially available deuterated intermediate that can be utilized in the synthesis. pharmaffiliates.com
Alternatively, hydrogen-deuterium exchange reactions can be employed on the final molecule or an advanced intermediate. acs.org This often involves the use of a deuterium source, such as D2O, in the presence of a suitable catalyst. nih.govacs.org However, achieving high levels of deuteration at specific sites without scrambling can be challenging and requires careful optimization of the reaction conditions. The use of deuterated reducing agents, like LiAlD4, can also be a viable strategy for introducing deuterium atoms at specific positions during the synthesis. nih.gov
The strategic placement of deuterium atoms can be used to improve the metabolic stability of a drug by leveraging the kinetic isotope effect. nih.govgoogle.comnih.gov
Evaluation of Deuterium Exchange and Isotopic Purity
The stability of the deuterium label in isotopically tagged molecules is paramount for their use as internal standards in quantitative bioanalysis. For cis-Hydroxy Solifenacin N-oxide-d5, an evaluation of potential deuterium-hydrogen (D-H) exchange is a critical step to ensure the integrity of the label throughout experimental conditions. The d5 label is typically located on the phenyl ring of the tetrahydroisoquinoline moiety, a position generally stable to back-exchange under standard physiological and analytical conditions. However, exposure to strong acidic or basic environments, or certain catalytic conditions, could potentially compromise this stability. nih.gov
The assessment of isotopic purity involves determining the proportion of the desired d5 species relative to other isotopic variants (d0 to d4). This is crucial as under-deuterated impurities can interfere with the quantification of the non-labeled analyte. acs.org Mass spectrometry is the definitive technique for this evaluation. By analyzing the full scan mass spectrum of the sample, the relative abundances of the molecular ions corresponding to each isotopic variant can be measured. For a high-purity standard, the signal for the d5 isotopologue should be predominant, with minimal contributions from lower-deuterated species. The acceptable level of isotopic purity is typically very high, often exceeding 98%, to ensure analytical accuracy. caymanchem.com
Synthesis of Deuterated Solifenacin N-oxide Intermediates
The synthesis of this compound originates from strategically deuterated precursors. The most common approach involves the preparation of a deuterated version of the solifenacin core structure. A key intermediate in this pathway is (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5. pharmaffiliates.com
The introduction of the five deuterium atoms onto the phenyl group of this intermediate can be achieved through several methods. One established method is catalytic hydrogen-deuterium exchange using a suitable catalyst, such as an iridium complex, in the presence of a deuterium source like deuterium gas (D2) or heavy water (D2O). strath.ac.uk Alternatively, the synthesis can start from a pre-deuterated building block, such as d6-benzene, which is then elaborated through multiple synthetic steps to yield the desired d5-phenyl-tetrahydroisoquinoline core.
Once the deuterated (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 intermediate is secured with high isotopic purity, it is coupled with the appropriate quinuclidinyl chloroformate. This is followed by subsequent oxidation reactions to introduce the N-oxide on the quinuclidine ring and the cis-hydroxy group on the tetrahydroisoquinoline ring system, yielding the final product. caymanchem.comnih.gov The oxidation of the parent solifenacin molecule to its N-oxide and hydroxylated metabolites is a known metabolic pathway. nih.gov
Purification and Isolation Protocols for Synthesized Analogues
Following the synthesis, the crude product is a mixture containing the desired deuterated analogue, unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step purification protocol is therefore essential to isolate this compound with high chemical and isotopic purity.
A typical purification sequence begins with a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. The primary purification step for analogues like solifenacin metabolites is column chromatography. mdpi.com Due to the polar nature of the N-oxide and hydroxyl groups, normal-phase or reversed-phase chromatography can be employed.
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Stationary Phase | Mobile Phase System | Elution Mode |
| Reversed-Phase | C18-silica gel | Water/Acetonitrile (B52724) or Water/Methanol (B129727) with modifiers (e.g., formic acid, ammonium (B1175870) acetate) | Gradient |
| Normal-Phase | Silica gel | Hexane/Ethanol or Dichloromethane/Methanol | Gradient |
The fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product. These fractions are then pooled, and the solvent is removed under reduced pressure. For achieving high-purity material suitable for use as an analytical standard, a final crystallization step may be performed from a suitable solvent system, similar to protocols developed for solifenacin salts. google.com
Analytical Confirmation of Synthetic Products and Isotopic Enrichment
Chromatographic Purity Assessment Techniques
The chemical purity of the synthesized this compound is assessed using high-performance liquid chromatography (HPLC), typically with UV detection. akjournals.com The goal is to demonstrate the absence of any impurities at significant levels. Stability-indicating HPLC methods developed for solifenacin and its related substances are often adapted for this purpose. scirp.orgresearchgate.net These methods must be capable of separating the target compound from its potential process impurities and degradation products.
A key consideration in the chromatography of deuterated standards is the potential for a slight shift in retention time compared to the non-deuterated analogue. Deuterated compounds can sometimes elute slightly earlier than their protium (B1232500) counterparts on reversed-phase columns due to subtle differences in hydrophobicity. bioscientia.de The HPLC method must have sufficient resolution to distinguish the deuterated standard from any residual non-deuterated analyte. Method validation is performed to confirm specificity, linearity, accuracy, and precision. researchgate.net
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comakjournals.com |
| Mobile Phase A | Ammonium acetate (B1210297) or phosphate (B84403) buffer (pH 3-7) | mdpi.comakjournals.com |
| Mobile Phase B | Acetonitrile or Methanol | akjournals.comscirp.org |
| Elution | Gradient | researchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min | mdpi.comakjournals.com |
| Column Temperature | 30 °C | mdpi.comscirp.org |
| Detection | UV at 215-220 nm | akjournals.comresearchgate.net |
Mass Spectrometric Verification of Isotopic Abundance
Mass spectrometry (MS) is the definitive technique for confirming the identity of the synthesized product and verifying its isotopic enrichment. Analysis is typically performed by high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).
The primary confirmation is the observation of the protonated molecular ion [M+H]+ at the expected mass-to-charge ratio (m/z). For this compound (C23H21D5N2O4), the expected molecular weight is approximately 399.49, which is 5 mass units higher than its non-deuterated counterpart (molecular weight ~394.44).
Tandem mass spectrometry (MS/MS) provides further structural confirmation. researchgate.net The precursor ion corresponding to the deuterated compound is selected and fragmented. The resulting product ion spectrum is then analyzed. The masses of the fragment ions will confirm that the deuterium labels are located on the correct part of the molecule (the phenyl-tetrahydroisoquinoline portion) and have not scrambled to other positions. The fragmentation pattern will be similar to the non-deuterated standard, but fragments containing the deuterated moiety will be shifted by 5 Da.
Advanced Structural and Stereochemical Elucidation of Cis Hydroxy Solifenacin N Oxide D5
High-Resolution Mass Spectrometry for Precise Molecular and Fragment Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of novel or synthesized compounds. It provides a highly accurate mass measurement, which is fundamental for determining the elemental composition of the molecule.
The elemental formula of cis-Hydroxy Solifenacin (B1663824) N-oxide-d5 is C23H21D5N2O4. The theoretical exact mass of the neutral molecule can be calculated with high precision. In practice, mass spectrometry is typically performed on the ionized molecule, most commonly the protonated species [M+H]+ in positive ion mode.
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the mass-to-charge ratio (m/z) of the ion to within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric compounds. The expected m/z value for the protonated molecule would be compared against the measured value to confirm the composition.
Interactive Table 1: Theoretical Mass Data for cis-Hydroxy Solifenacin N-oxide-d5
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C23H21D5N2O4 | 399.2560 |
| Protonated Molecule [M+H]+ | C23H22D5N2O4+ | 400.2638 |
| Sodiated Adduct [M+Na]+ | C23H21D5N2NaO4+ | 422.2458 |
| Potassiated Adduct [M+K]+ | C23H21D5N2KO4+ | 438.2197 |
Tandem mass spectrometry (MS/MS) is employed to fragment the precursor ion (the protonated molecule in this case) and analyze the resulting product ions. This process provides crucial information about the molecule's structure and connectivity. The fragmentation pattern of this compound is expected to be influenced by its core Solifenacin structure, the N-oxide functional group, and the hydroxyl group.
A plausible fragmentation pathway would involve initial cleavages at the most labile bonds. Based on the known fragmentation of Solifenacin, a characteristic product ion results from the cleavage of the ester bond, leading to the formation of the protonated quinuclidine (B89598) portion. For Solifenacin-d5, the transition m/z 368.19 → 110.05 is often monitored. nih.govresearchgate.net For the hydroxylated N-oxide, additional fragmentation patterns, such as the loss of water (-18 Da) from the hydroxyl group or the characteristic loss of an oxygen atom (-16 Da) from the N-oxide moiety, would be anticipated.
Interactive Table 2: Plausible MS/MS Fragments of [this compound+H]+
| Proposed Fragment Ion (m/z) | Proposed Formula | Description of Neutral Loss |
| 384.2533 | C23H22D5N2O3+ | Loss of Oxygen (from N-oxide) |
| 382.2377 | C23H20D5N2O3+ | Loss of Water |
| 238.1673 | C15H16D5NO+ | Fragment containing the deuterated tetrahydroisoquinoline moiety |
| 144.1023 | C7H14NO2+ | Hydroxylated quinuclidine N-oxide fragment |
| 128.1074 | C7H14NO+ | Hydroxylated quinuclidine fragment (after loss of oxygen) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Deuterium (B1214612) Position
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the atoms (stereochemistry).
¹H NMR: The proton NMR spectrum would display signals corresponding to each chemically distinct proton in the molecule. The chemical shifts, integration values (proton count), and coupling patterns would confirm the presence of the key structural motifs: the monosubstituted phenyl ring, the aromatic protons of the isoquinoline (B145761) system, the aliphatic protons of the tetrahydroisoquinoline and quinuclidine rings, and the proton attached to the carbon bearing the hydroxyl group. The position of the five deuterium atoms is often on an aromatic ring to prevent oxidative metabolism at that site; assuming a deuterated phenyl ring, the signals for these protons would be absent.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. This would confirm the total number of carbons and their chemical environment (aliphatic, aromatic, carbonyl). The presence of the ester carbonyl carbon and the carbons bonded to nitrogen and oxygen would be identified by their characteristic chemical shifts.
²H NMR: Deuterium NMR would be used to directly observe the signals from the deuterium atoms. This experiment would definitively confirm the locations of the isotopic labels on the molecular scaffold. A single resonance would be expected if all five deuterium atoms are in equivalent positions (e.g., on the phenyl ring), or multiple signals if they are in different chemical environments.
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons/Carbons | 7.0 - 8.0 | 120 - 150 |
| Ester Carbonyl Carbon | N/A | 150 - 160 |
| CH-O (Ester & Hydroxyl) | 4.5 - 5.5 | 65 - 80 |
| Aliphatic CH, CH2 (Rings) | 1.5 - 4.0 | 20 - 60 |
Two-dimensional NMR experiments are essential for assembling the complete molecular structure and defining its stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It would be used to trace the connectivity within the quinuclidine and tetrahydroisoquinoline ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments, for instance, by showing a correlation from the quinuclidine protons to the ester carbonyl carbon, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining the stereochemistry. For this compound, a NOESY experiment would be expected to show a spatial correlation between the proton on the hydroxyl-bearing carbon and specific protons on the quinuclidine ring, confirming the cis relationship.
Interactive Table 4: Application of 2D NMR for Structural Elucidation
| 2D NMR Experiment | Purpose | Expected Key Correlations |
| COSY | Map ¹H-¹H spin systems | Correlations within the quinuclidine and tetrahydroisoquinoline aliphatic protons. |
| HSQC | Assign carbons to their attached protons | One-bond correlation for every CH, CH2, and CH3 group. |
| HMBC | Establish long-range connectivity | Correlation from quinuclidine protons to the ester carbonyl carbon. |
| NOESY | Determine stereochemistry and conformation | Spatial correlation between the CH-OH proton and adjacent ring protons to confirm cis geometry. |
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance without the need for an identical reference standard. In the context of isotopically labeled compounds, it is used to determine the level of isotopic enrichment.
For this compound, a qNMR experiment would be performed by adding a certified internal standard of known concentration to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity and concentration of the analyte can be calculated. The isotopic enrichment is then determined by comparing the integrals of the signals in the deuterated positions with the residual signals in the corresponding positions of any non-deuterated analogue present. This ensures that the material meets the high standards required for its use in quantitative bioanalytical assays.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. Due to the scarcity of publicly available, specific experimental FT-IR and Raman data for this compound, a predictive analysis based on the characteristic vibrational modes of its structural components is presented.
The deuteration at five positions on the phenyl ring is expected to cause a discernible shift in the C-D stretching and bending vibrations compared to the non-deuterated analogue. These shifts provide a unique spectral signature for the deuterated compound.
Table 1: Predicted Characteristic FT-IR and Raman Bands for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |
| O-H (Hydroxy) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) | The broadness in FT-IR is indicative of hydrogen bonding. |
| C-D (Aromatic) | Stretching | 2300-2200 | 2300-2200 | Shifted from the typical aromatic C-H stretch (3100-3000 cm⁻¹) due to the heavier deuterium isotope. |
| C=O (Carbamate) | Stretching | 1720-1680 | 1720-1680 (strong) | The position is sensitive to the electronic environment. |
| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 (strong) | Multiple bands are expected due to the complex aromatic systems. |
| N-O (N-oxide) | Stretching | 1300-1200 | 1300-1200 (moderate) | A characteristic band for the N-oxide functionality. |
| C-O (Ester) | Stretching | 1300-1000 | 1300-1000 | Coupled with other vibrations in the fingerprint region. |
| C-N (Amine) | Stretching | 1250-1020 | 1250-1020 | Present in the quinuclidine and tetrahydroisoquinoline rings. |
This table is predictive and based on established group frequencies. Experimental verification is required for definitive assignments.
Chiroptical Spectroscopy for Absolute Configuration Determination (Circular Dichroism, Optical Rotatory Dispersion)
The stereochemistry of this compound is complex, with multiple chiral centers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of each stereocenter. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the spatial arrangement of atoms in a chiral molecule.
Table 2: Hypothetical Chiroptical Data Interpretation for a Diastereomer of this compound
| Technique | Wavelength Range (nm) | Observed Phenomenon | Structural Inference |
| Circular Dichroism (CD) | 200-400 | Positive/Negative Cotton effects | Correlation with the absolute configuration of chiral centers in the tetrahydroisoquinoline and quinuclidine moieties. |
| Optical Rotatory Dispersion (ORD) | 200-700 | Plain or anomalous dispersion curves | Determination of the overall chirality and confirmation of the absolute configuration. |
This table presents a hypothetical interpretation to illustrate the application of chiroptical spectroscopy. Actual data would be required for a conclusive stereochemical assignment.
Computational Chemistry and Molecular Modeling for Conformational Analysis
In the absence of extensive experimental data, computational chemistry and molecular modeling provide a powerful avenue for investigating the three-dimensional structure and conformational landscape of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to predict the most stable conformations of the molecule.
These computational approaches can also be used to simulate and predict spectroscopic properties, such as FT-IR, Raman, and CD spectra. By comparing the computationally predicted spectra with experimental data (when available), a more detailed and accurate structural elucidation can be achieved. Conformational analysis is particularly important for understanding how the molecule interacts with its biological targets.
Table 3: Key Parameters from a Postulated Computational Analysis of this compound
| Computational Method | Parameter Calculated | Significance |
| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the most stable 3D arrangement of atoms. |
| Vibrational frequencies | Allows for the prediction of FT-IR and Raman spectra to aid in experimental data interpretation. | |
| Electronic transitions | Enables the prediction of UV-Vis and Circular Dichroism spectra. | |
| Molecular Dynamics (MD) | Conformational flexibility | Reveals the dynamic behavior of the molecule in different environments (e.g., in solution). |
| Solvation effects | Helps to understand how the solvent influences the molecular conformation and properties. |
This table outlines the potential insights that could be gained from a computational study. The actual results would depend on the specific computational methods and parameters used.
Bioanalytical Methodologies and Quantitative Applications of Cis Hydroxy Solifenacin N Oxide D5
Development and Optimization of Quantitative Analytical Assays
The precise quantification of pharmaceuticals and their metabolites in biological samples is paramount for pharmacokinetic and metabolic studies. The deuterated compound, cis-Hydroxy Solifenacin (B1663824) N-oxide-d5, serves as an ideal internal standard in the development and optimization of such quantitative assays for its non-labeled analogue.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of solifenacin and its metabolites due to its high sensitivity and selectivity. bioline.org.brresearchgate.net The development of a robust LC-MS/MS method involves careful optimization of chromatographic separation and mass spectrometric detection.
For chromatographic separation, reversed-phase columns, such as C18 or pentafluorophenylpropylsilica columns, are commonly employed. bioline.org.brnih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. bioline.org.brnih.govoriprobe.com Gradient elution is frequently used to achieve effective separation of the analytes from endogenous plasma components. oriprobe.com
In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is standard for the analysis of solifenacin and its metabolites. bioline.org.br Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. researchgate.netd-nb.info For instance, the transition for solifenacin is often monitored at m/z 363 → 193, while its deuterated internal standard, solifenacin-d5, is monitored at m/z 368 → 198. researchgate.netnih.gov The specific transitions for cis-Hydroxy Solifenacin N-oxide and its d5 variant would be determined empirically during method development to ensure maximum sensitivity and to avoid cross-talk.
Sample preparation is a critical step to remove proteins and other interferences from the biological matrix. Techniques such as protein precipitation (PPT) with methanol or liquid-liquid extraction (LLE) with solvents like tert-butyl methyl ether are commonly used. bioline.org.brresearchgate.net
Table 1: Example LC-MS/MS Parameters for Solifenacin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | Pentafluorophenylpropylsilica (50x4mm, 3μm) | nih.gov |
| Mobile Phase | Methanol - 100mM ammonium acetate with 1% formic acid (90:10, v/v) | nih.gov |
| Flow Rate | 0.4 mL/min | d-nb.info |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | bioline.org.br |
| MRM Transition (Solifenacin) | m/z 363 → 193 | researchgate.netnih.gov |
| MRM Transition (Solifenacin-d5 IS) | m/z 368 → 198 | researchgate.netnih.gov |
To increase sample throughput and improve chromatographic resolution, ultra-high performance liquid chromatography (UHPLC) is often coupled with mass spectrometry. UHPLC systems utilize columns with sub-2 µm particles, enabling faster analysis times and greater separation efficiency compared to traditional HPLC systems. researchgate.net This is particularly beneficial in high-throughput bioanalytical laboratories, allowing for the rapid analysis of large numbers of clinical or research samples. The enhanced resolution can also help in separating the analyte of interest from potentially interfering matrix components.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it is primarily suited for thermally stable and volatile compounds. Polar, non-volatile compounds like cis-Hydroxy Solifenacin N-oxide-d5 are not amenable to direct GC-MS analysis. A chemical derivatization step would be required to convert the analyte into a more volatile and thermally stable form. This process, however, adds complexity, increases the potential for analytical error, and can be time-consuming. Given the high efficiency and direct applicability of LC-MS/MS for such compounds, it remains the overwhelmingly preferred analytical technique.
Role as an Internal Standard in Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).
Isotope dilution mass spectrometry is a premier method for achieving highly accurate and precise quantitative measurements. wikipedia.org The core principle involves adding a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the very beginning of the analytical process. wikipedia.orgosti.gov In this case, a known amount of this compound is added to a biological sample containing the unknown quantity of cis-Hydroxy Solifenacin N-oxide.
The stable isotope-labeled (SIL) internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms. aptochem.com Because of their near-identical physicochemical properties, the analyte and the SIL internal standard behave almost identically during every step of the analysis, including extraction, chromatography, and ionization. wuxiapptec.com Any loss of sample during preparation or variation in instrument response will affect both the analyte and the internal standard equally. acs.org By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard, the initial concentration of the analyte can be calculated with high accuracy, as the ratio remains constant regardless of these variations. acs.org
A major challenge in bioanalysis, particularly with LC-MS, is the "matrix effect". myadlm.org This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. tandfonline.com This can cause significant inaccuracies in quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. tandfonline.comwaters.com Since the deuterated standard co-elutes with the non-labeled analyte and shares its chemical properties, it is subjected to the same degree of ion suppression or enhancement. wuxiapptec.comchromforum.org Consequently, the ratio of the analyte's signal to the internal standard's signal remains unaffected by the matrix, ensuring the integrity and accuracy of the quantitative results. waters.com This makes IDMS with a deuterated analogue the "gold standard" for quantitative bioanalysis. tandfonline.com
Stability and Homogeneity of Internal Standard Solutions
The reliability of a bioanalytical method heavily depends on the stability and homogeneity of the internal standard (IS) solution. For this compound, when used as an IS, stock solutions are typically prepared in a high-purity organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. These stock solutions are stored at low temperatures, generally -20°C or -80°C, to minimize degradation.
Working solutions are prepared by diluting the stock solution with an appropriate solvent mixture to the desired concentration for spiking into calibration standards and quality control (QC) samples. It is crucial to assess the stability of these solutions under various storage conditions.
Short-term stability is evaluated by keeping the working solution at room temperature for a specified period, typically mirroring the duration of sample preparation. Long-term stability is assessed by storing the stock and working solutions at their intended storage temperatures for an extended period, covering the expected duration of a clinical or preclinical study. The homogeneity of the solutions is ensured by thorough vortexing before each use. The acceptance criterion for stability is typically that the mean response of the aged solution should be within ±10% of the mean response of a freshly prepared solution.
Comprehensive Validation of Bioanalytical Assays
A comprehensive validation of a bioanalytical assay is mandatory to ensure its reliability for the intended application. This process involves a series of experiments designed to evaluate the performance characteristics of the method, as stipulated by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.goveuropa.eu
Linearity and Calibration Range Determination
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. To determine the calibration range, a series of calibration standards are prepared by spiking a known amount of the analyte, in this case, this compound, into a blank biological matrix (e.g., human plasma).
A typical calibration curve for this compound would be established over a concentration range relevant to expected in vivo concentrations. The relationship between the analyte concentration and the detector response is then evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. The correlation coefficient (r²) is expected to be ≥ 0.99.
Table 1: Hypothetical Calibration Curve Data for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.100 | 0.102 | 102.0 |
| 0.200 | 0.195 | 97.5 |
| 0.500 | 0.510 | 102.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 9.85 | 98.5 |
| 20.0 | 20.4 | 102.0 |
| 50.0 | 49.5 | 99.0 |
This table presents hypothetical data for illustrative purposes.
Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Both are assessed at multiple concentration levels: the lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Intra-day accuracy and precision are determined by analyzing at least five replicates of each QC level in a single analytical run. Inter-day accuracy and precision are evaluated by analyzing the QC samples on at least three different days. For the results to be acceptable, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).
Table 2: Hypothetical Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.100 | 105.0 | 8.5 | 103.0 | 10.2 |
| LQC | 0.300 | 98.7 | 6.2 | 99.5 | 7.8 |
| MQC | 5.00 | 101.2 | 4.5 | 100.8 | 5.1 |
| HQC | 40.0 | 99.1 | 3.1 | 99.6 | 4.3 |
This table presents hypothetical data for illustrative purposes.
Limits of Detection (LOD) and Quantification (LOQ) Evaluation
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LLOQ is typically established as the lowest standard on the calibration curve. For this compound, the LLOQ would be determined based on the sensitivity of the mass spectrometer and the efficiency of the extraction method, likely falling in the low ng/mL to sub-ng/mL range.
Selectivity and Specificity Characterization
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this would be demonstrated by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and the internal standard. Any interference should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Stability Studies of Analyte and Internal Standard in Relevant Biological Matrices (ex-vivo, in-vitro)
Stability studies are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies are performed using QC samples at low and high concentrations.
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing. Samples are typically subjected to three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during the analytical process.
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at the intended long-term storage temperature (e.g., -80°C) for a duration that covers the entire study period.
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Hypothetical Stability Data for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Accuracy (%) vs. Nominal |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 3 cycles | 97.5 (LQC), 99.1 (HQC) |
| Bench-Top | Room Temperature | 6 hours | 101.2 (LQC), 98.8 (HQC) |
| Long-Term | -80°C | 90 days | 99.0 (LQC), 100.5 (HQC) |
| Autosampler | 4°C | 24 hours | 102.3 (LQC), 100.1 (HQC) |
This table presents hypothetical data for illustrative purposes.
Application in Quantitative Analysis of Solifenacin Metabolites in Research Samples
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative bioanalysis using mass spectrometry. Deuterated compounds, such as this compound, are chemically identical to their endogenous or unlabeled counterparts but have a higher mass. This mass difference allows for their distinct detection by a mass spectrometer, enabling them to serve as ideal internal standards to control for variability during sample preparation and analysis.
Quantification in in vitro Metabolic Incubation Systems (e.g., liver microsomes, hepatocytes)
In vitro metabolic systems, such as liver microsomes and hepatocytes, are fundamental tools in drug discovery and development for studying the metabolic fate of new chemical entities. The quantification of metabolites formed in these systems is crucial for understanding a compound's metabolic pathways and potential for drug-drug interactions.
In this context, this compound would theoretically be used as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the corresponding unlabeled metabolite, cis-Hydroxy Solifenacin N-oxide. A known amount of the deuterated standard would be added to the incubation samples (e.g., microsomal or hepatocyte lysates) at the beginning of the sample preparation process. This allows for the normalization of any analyte loss during extraction, concentration, and injection into the LC-MS/MS system. The ratio of the peak area of the unlabeled metabolite to the peak area of the deuterated internal standard is then used to construct a calibration curve and accurately determine the concentration of the metabolite in the sample.
Data Table: Hypothetical LC-MS/MS Parameters for Analysis in Liver Microsomes
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | To be determined |
| MS/MS Transition (IS) | To be determined |
Analysis in ex vivo Tissue Homogenates and Biological Fluids from Non-Clinical Models
Following in vitro studies, the metabolic profile of a drug is often investigated in non-clinical animal models. This involves the analysis of various biological matrices, such as plasma, urine, and tissue homogenates (e.g., from the liver, kidney, or intestine), to understand the in vivo disposition and metabolism of the parent drug.
The use of this compound in this setting would again be as an internal standard for the quantification of the cis-Hydroxy Solifenacin N-oxide metabolite. The complex nature of these biological matrices makes a reliable internal standard essential to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The addition of the deuterated standard at an early stage of the sample processing workflow would help to mitigate these effects and ensure the reliability of the quantitative data.
Data Table: Hypothetical Sample Preparation Steps for Tissue Homogenates
| Step | Description |
| 1. Homogenization | Tissue is homogenized in a suitable buffer. |
| 2. Internal Standard Spiking | A known amount of this compound is added. |
| 3. Protein Precipitation | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. |
| 4. Centrifugation | The sample is centrifuged to pellet the precipitated proteins. |
| 5. Supernatant Transfer | The supernatant is transferred to a clean tube. |
| 6. Evaporation & Reconstitution | The supernatant is evaporated to dryness and reconstituted in the mobile phase. |
| 7. LC-MS/MS Analysis | The reconstituted sample is injected into the LC-MS/MS system. |
Application in High-Throughput Screening for Metabolic Stability
High-throughput screening (HTS) assays for metabolic stability are critical in early drug discovery to quickly assess the metabolic lability of a large number of compounds. These assays typically involve incubating compounds with liver microsomes for a short period and then quantifying the remaining parent compound.
While internal standards are crucial for the accuracy of these HTS assays, the specific application of this compound would be for the quantification of its corresponding metabolite, should that be a primary endpoint of the screen. More commonly, a deuterated standard of the parent drug is used to assess its depletion. However, in scenarios where the formation of a specific metabolite like cis-Hydroxy Solifenacin N-oxide is being screened in a high-throughput manner, its deuterated analog would be the ideal internal standard. This would enable rapid and reliable quantification across a large number of samples, facilitating the efficient ranking of compounds based on their metabolic profiles.
Data Table: Hypothetical High-Throughput Metabolic Stability Assay Conditions
| Parameter | Condition |
| System | 96-well plate format |
| Incubation Matrix | Human Liver Microsomes |
| Incubation Timepoints | 0, 15, 30, 60 minutes |
| Quenching Solution | Acetonitrile containing internal standard |
| Analysis Method | Rapid gradient LC-MS/MS |
Metabolic Pathway Elucidation and Enzymatic Biotransformation Studies
Identification of Key Enzymes Involved in N-Oxidation and Hydroxylation of Solifenacin (B1663824) Precursors
Investigation of Cytochrome P450 (CYP) Monooxygenase Contributions
The cytochrome P450 (CYP) superfamily of enzymes is the principal contributor to the oxidative metabolism of solifenacin. wikipedia.orgpatsnap.com Specifically, CYP3A4 is the primary enzyme responsible for the metabolism of solifenacin. wikipedia.orgpatsnap.comnih.gov This has been confirmed through in vitro studies using human liver microsomes, which demonstrated that inhibitors of CYP3A4 can significantly alter the pharmacokinetics of solifenacin. fda.gov
While CYP3A4 is the major player, other CYP isoforms have been implicated in the hydroxylation of solifenacin. The 4R-hydroxylation of the tetrahydroisoquinolone ring is catalyzed by CYP3A4, as well as CYP1A1 and CYP2D6. nih.govdrugbank.com The formation of the 4R-hydroxy N-oxide metabolite is also attributed to CYP3A4. nih.govdrugbank.com It is noteworthy that solifenacin itself does not significantly inhibit other major CYP enzymes such as CYP1A1/2, 2C9, and 2D6 at therapeutic concentrations. nih.gov
Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the phase I metabolism of xenobiotics, particularly in the oxidation of nitrogen- and sulfur-containing compounds. optibrium.comoptibrium.com While the primary N-oxidation of solifenacin at the quinuclidin ring is attributed to the cytochrome P450 system, the potential contribution of FMOs cannot be entirely ruled out without specific investigatory studies. nih.govdrugbank.com FMOs are known to catalyze N-oxidation reactions and can sometimes be misclassified with CYP450s due to similar activity profiles. wikipedia.org Research on other compounds has shown that FMOs can be significant contributors to N-oxide formation, a process that is typically sensitive to heat and inhibited by methimazole. nih.gov
Other Potential Enzyme Systems Involved in Metabolite Formation
Beyond the primary oxidative pathways, solifenacin can also undergo direct glucuronidation. nih.govdrugbank.com This phase II metabolic reaction is carried out by UDP-glucuronosyltransferases (UGTs) and results in the formation of the N-glucuronide metabolite. wikipedia.org This pathway represents an alternative route for the elimination of solifenacin from the body.
Application of cis-Hydroxy Solifenacin N-oxide-d5 in Reaction Phenotyping Studies
The use of stable isotope-labeled internal standards, such as this compound, is invaluable in reaction phenotyping studies. pharmaffiliates.com These standards allow for accurate quantification of metabolites formed in various in vitro systems, helping to pinpoint the specific enzymes responsible for their formation.
In Vitro Microsomal Incubation Studies for Metabolite Formation
In vitro studies using liver microsomes are a cornerstone of drug metabolism research. nih.gov These preparations contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs. nih.gov By incubating solifenacin with human liver microsomes in the presence of necessary cofactors like NADPH, researchers can observe the formation of its various metabolites. nih.gov The use of this compound as an internal standard in these assays allows for precise measurement of the corresponding unlabeled metabolite, cis-Hydroxy Solifenacin N-oxide, via mass spectrometry. nuvisan.com
To further delineate the roles of specific enzyme families, selective chemical inhibitors can be employed. For instance, ketoconazole, a potent inhibitor of CYP3A4, would be expected to significantly reduce the formation of CYP3A4-mediated metabolites. fda.gov Similarly, the impact of FMOs can be assessed by observing the effects of heat treatment or specific FMO inhibitors. nih.gov
Table 1: Illustrative Data from a Hypothetical In Vitro Microsomal Incubation Study
| Incubation Condition | Metabolite Formed (cis-Hydroxy Solifenacin N-oxide) Concentration (nM) |
| Control (No Inhibitor) | 150 |
| + Ketoconazole (CYP3A4 Inhibitor) | 25 |
| Heat-Treated Microsomes | 140 |
This table is for illustrative purposes and does not represent actual experimental data.
Recombinant Enzyme Studies to Identify Specific Isoforms Responsible for Biotransformation
To definitively identify the specific enzyme isoforms responsible for a particular metabolic reaction, studies using recombinant enzymes are conducted. nih.gov These systems express a single, purified human enzyme, such as a specific CYP or FMO isoform. nih.gov By incubating solifenacin with a panel of these recombinant enzymes, the formation of cis-Hydroxy Solifenacin N-oxide can be directly attributed to a specific enzyme.
For example, incubating solifenacin with recombinant human CYP3A4 would be expected to produce the 4R-hydroxy N-oxide metabolite. nih.govdrugbank.com The use of this compound as an analytical standard would facilitate the accurate quantification of the metabolite produced by each individual enzyme, providing clear evidence of its contribution to solifenacin metabolism.
Table 2: Illustrative Data from a Hypothetical Recombinant Enzyme Study
| Recombinant Enzyme | Metabolite Formed (cis-Hydroxy Solifenacin N-oxide) Formation Rate (pmol/min/pmol enzyme) |
| CYP3A4 | 120 |
| CYP1A1 | 5 |
| CYP2D6 | 8 |
| FMO3 | 2 |
This table is for illustrative purposes and does not represent actual experimental data.
Elucidation of Sequential and Parallel Metabolic Pathways
The biotransformation of the parent compound, solifenacin, is a complex process involving several sequential and parallel enzymatic reactions. Solifenacin is extensively metabolized in the liver, primarily through oxidation reactions. nih.gov The formation of this compound is a result of these intricate pathways. The two principal metabolic routes for solifenacin are N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. nih.gov These pathways can occur sequentially, leading to the formation of the 4R-hydroxy-N-oxide metabolite. nih.gov
Tracing Metabolic Flux and Intermediates Using Deuterated Labels
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (d), is a cornerstone of modern drug metabolism studies. In the context of this compound, the "d5" label signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not significantly alter the compound's chemical properties but provides a distinct mass signature that is easily detectable by mass spectrometry.
This technique, known as stable isotope labeling, allows researchers to trace the metabolic fate of a drug with high precision. When a deuterated drug or metabolite is administered or formed, its unique mass-to-charge ratio (m/z) allows it to be distinguished from its non-labeled endogenous or exogenous counterparts. This enables the unambiguous identification and quantification of specific metabolites in complex biological matrices like plasma and urine. For example, the multiple reaction monitoring (MRM) transitions for solifenacin and its deuterated internal standard are well-defined (m/z 363.21→110.05 for solifenacin and 368.19→110.05 for the internal standard), showcasing the utility of this approach in bioanalysis.
By administering a deuterated precursor and monitoring the appearance of deuterated metabolites over time, researchers can map the flow, or "flux," through different metabolic pathways. This helps to establish the sequence of metabolic reactions—for instance, whether N-oxidation precedes hydroxylation or vice versa in the formation of this compound.
Determination of Rate-Limiting Steps in the Biotransformation Cascade
Identifying the rate-limiting step in a drug's metabolism is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. For solifenacin, the primary pathway for elimination is metabolism mediated by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov This enzyme is responsible for the bulk of solifenacin's clearance from the body. nih.gov
Stereoselectivity in Metabolic Transformations Leading to cis-Hydroxylation
Stereochemistry plays a pivotal role in the metabolism of chiral drugs like solifenacin. The specific three-dimensional arrangement of atoms in the drug molecule can significantly influence its interaction with metabolic enzymes.
Enzymatic Enantio- and Diastereoselectivity in Hydroxylation
The hydroxylation of solifenacin is a stereoselective process. Metabolic studies have identified the formation of 4R-hydroxy solifenacin, where the hydroxyl group is added at the 4-position of the tetrahydroisoquinoline ring in a specific "R" configuration. nih.gov This demonstrates the high degree of enantio- and diastereoselectivity of the enzymes involved. While CYP3A4 is the primary enzyme, others like CYP1A1 and CYP2D6 may also contribute to this hydroxylation.
The term "cis" in cis-Hydroxy Solifenacin N-oxide refers to the relative orientation of the hydroxyl group. In chemical synthesis and metabolism, the addition of groups to a ring structure can result in either cis (on the same side) or trans (on opposite sides) isomers. The formation of a specific stereoisomer, such as the cis-hydroxylated form, is a direct result of the enzyme's active site architecture, which orients the substrate in a precise manner for the reaction to occur. This process is known as syn addition, where two substituents add to the same side of a double bond or ring structure. vaia.comvaia.com
Impact of Stereochemistry on Subsequent Metabolic Steps
The initial stereoselective hydroxylation event has a cascading effect on subsequent metabolic transformations. The formation of the 4R-hydroxy metabolite creates a new substrate for further enzymatic reactions. The existence of the 4R-hydroxy-N-oxide of solifenacin as a known metabolite confirms that the hydroxylated intermediate undergoes subsequent N-oxidation. nih.gov
The stereochemistry at the 4-position can influence the rate and extent of this next step. The specific spatial arrangement of the 4R-hydroxyl group may either facilitate or hinder the binding of the intermediate to the enzyme responsible for N-oxidation. This ensures that the metabolic pathway continues in a controlled, stereospecific manner, ultimately leading to the formation of a specific diastereomer of the final metabolite, cis-Hydroxy Solifenacin N-oxide.
In Vitro-In Vivo Correlation Methodologies for Metabolite Formation (mechanistic, non-clinical)
In vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical relationship between in vitro properties and in vivo pharmacokinetic responses. certara.com For metabolite formation, mechanistic IVIVC approaches are particularly powerful as they move beyond simple correlations to model the underlying physiological and biochemical processes. pqri.orgnih.gov
Mechanistic IVIVC for predicting the formation of metabolites like this compound typically involves physiologically based pharmacokinetic (PBPK) modeling. umaryland.edu These models are built using a combination of in vitro experimental data and known physiological parameters.
Key components of a mechanistic IVIVC model for metabolite formation include:
In Vitro Metabolism Data: Kinetic parameters (like Km and Vmax) for the specific enzymes involved (e.g., CYP3A4) are determined using in vitro systems such as human liver microsomes or recombinant enzymes. This data quantifies the rate at which the parent drug is converted to its primary metabolites.
Physiological Parameters: The model incorporates data on organ blood flow, tissue volumes, and the abundance and location of drug-metabolizing enzymes and transporters within the body (e.g., higher concentration of CYP3A4 in the liver and small intestine). umaryland.edu
Drug-Specific Properties: Physicochemical properties of the parent drug and its metabolites, such as solubility, permeability, and plasma protein binding, are included. nih.gov
By integrating these components, a PBPK model can simulate the absorption, distribution, metabolism, and excretion (ADME) of solifenacin. complexgenerics.org It can predict the concentration-time profiles of not only the parent drug but also its metabolites, including cis-Hydroxy Solifenacin N-oxide, in various tissues and in the systemic circulation. This non-clinical, mechanistic approach allows researchers to explore how changes in formulation or physiological conditions might affect metabolite levels before conducting clinical studies. nih.gov
Mechanistic Investigations of Isotope Effects and Molecular Interactions
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The Kinetic Isotope Effect (KIE) is a powerful method used to determine reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. chemeurope.comwikipedia.org If a bond to the isotope is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. chemeurope.com If the isotopic substitution is at a position not directly involved in bond cleavage, a smaller secondary KIE may be observed. chemeurope.comwikipedia.orglibretexts.org
Primary Isotope Effects in Hydroxylation ReactionsThe formation of the hydroxyl group on the tetrahydroisoquinoline ring of solifenacin (B1663824) is a classic example of a CYP450-mediated hydroxylation reaction.drugbank.comThis process is believed to occur via a "hydrogen abstraction-rebound" mechanism involving a highly reactive ferryl intermediate (Compound I) in the enzyme's active site.nih.govThe rate-limiting step in many CYP450 hydroxylations is the initial cleavage of a carbon-hydrogen (C-H) bond.nih.gov
When a C-H bond targeted for hydroxylation is replaced with a carbon-deuterium (C-D) bond, the greater mass of deuterium (B1214612) results in a lower vibrational zero-point energy of the C-D bond compared to the C-H bond. chemeurope.com Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. This phenomenon gives rise to a "normal" primary KIE (kH/kD > 1). Observed primary KIEs for CYP-mediated hydroxylations can be significant, with values often ranging from 4 to as high as 18, indicating that C-H bond cleavage is a major, if not the sole, rate-determining step. nih.gov
For a hypothetical study on the formation of cis-Hydroxy Solifenacin N-oxide-d5, if the deuterium atoms were placed on the carbon that undergoes hydroxylation, a large primary KIE would be expected, confirming that C-H bond scission is central to the reaction's velocity.
Secondary Isotope Effects in N-Oxidation ProcessesThe formation of the N-oxide on the quinuclidine (B89598) ring of solifenacin is another key metabolic pathway.drugbank.comIn the case of this compound, the deuterium atoms are located on the quinuclidine ring, adjacent to the nitrogen atom that undergoes oxidation. Since no bonds to deuterium are broken during N-oxidation, any observed isotope effect would be secondary in nature.wikipedia.org
Secondary KIEs arise from changes in the vibrational environment of the transition state upon isotopic substitution. chemeurope.com These effects are typically much smaller than primary KIEs, with values often ranging from 0.8 (inverse) to 1.4 (normal). wikipedia.orgresearchgate.net An inverse effect (kH/kD < 1) might suggest a more sterically crowded transition state or a change in hybridization from sp3 to sp2, while a normal effect (kH/kD > 1) could indicate relief of steric strain or hyperconjugation effects in the transition state. libretexts.orgresearchgate.net For the N-oxidation of solifenacin, a small secondary KIE would provide subtle clues about the geometry and electronic environment of the transition state as the nitrogen atom interacts with the enzymatic oxidant.
Interpretation of KIEs for Rate-Determining StepsThe magnitude of the observed KIE is invaluable for interpreting the rate-determining step (RDS) of the overall enzymatic reaction.nih.govnih.govThe catalytic cycle of CYP450 enzymes is a multi-step process that includes substrate binding, electron transfers, and product release.nih.gov
| Metabolic Reaction | Isotopic Label Position | KIE Type | Hypothetical kH/kD Value | Interpretation of Rate-Determining Step (RDS) |
|---|---|---|---|---|
| Hydroxylation at 4R-position | 4R-position (C-D) | Primary | 8.5 | C-H bond cleavage is largely rate-determining. |
| N-Oxidation of Quinuclidine Ring | Quinuclidine Ring (d5) | Secondary | 1.1 | C-H bond cleavage is not the RDS. The small normal effect suggests subtle changes in the transition state. |
| Hydroxylation at 4R-position | Remote site (e.g., d5 on quinuclidine) | Secondary | 1.02 | C-H bond cleavage is the RDS, but the remote isotope has a negligible effect on the rate. |
Deuterium Labeling in Probing Substrate-Enzyme Binding and Specificity
While the primary use of the d5 label in this compound is often for mass differentiation in analytical assays, deuterium substitution itself is a powerful tool for probing metabolic pathways. nih.govresearchgate.net Strategically placing deuterium atoms on a drug molecule can alter its metabolic fate, a phenomenon known as "metabolic switching." nih.gov
By making a specific C-H bond stronger (as a C-D bond), metabolism at that site can be slowed down, potentially redirecting the enzyme to other available sites. For example, if the hydroxylation site on solifenacin were deuterated, the enzyme might preferentially catalyze N-oxidation instead. Observing such a shift provides strong evidence for the specific binding orientation required for each metabolic reaction. If deuteration at one site significantly increases metabolism at another, it implies that the substrate can adopt multiple productive binding poses within the enzyme's active site, and the enzyme's specificity is kinetically, rather than absolutely, controlled.
Conformation-Activity Relationships in Metabolic Conversions Involving the Compound
Solifenacin is a conformationally flexible molecule, containing multiple rotatable bonds. The spatial arrangement of the phenylquinoline and quinuclidine moieties upon binding to the active site of CYP3A4 is critical in determining the metabolic outcome. The enzyme's active site acts as a template, selecting for a specific conformation of the substrate that presents a target C-H or nitrogen atom at the optimal position and orientation for oxidation by the heme-bound oxygen.
The formation of cis-Hydroxy Solifenacin N-oxide implies a specific conformational relationship. The initial hydroxylation event likely influences the subsequent N-oxidation, or vice-versa. The presence of the bulky hydroxyl group may alter the preferred binding conformation of the metabolite within the active site, making the nitrogen more or less accessible for the second oxidation step. Computational modeling and analysis of the metabolite's structure suggest that the relative orientation of the two functional groups is a direct consequence of the conformational constraints imposed by the enzyme's active site during the sequential metabolic events.
Ligand-Binding Studies and Molecular Docking Simulations with Metabolic Enzymes
Molecular docking simulations are computational techniques used to predict the preferred binding mode of a ligand to a protein target. Docking solifenacin into the active site of CYP3A4 provides a structural hypothesis for its metabolism. Studies have shown that the active site of CYP3A4 is large and malleable, capable of accommodating various substrates.
Deuterium NMR for Investigating Molecular Dynamics and Binding Conformations
Deuterium (²H) NMR spectroscopy stands as a powerful, non-invasive technique for probing the site-specific dynamics and conformational changes of molecules in various states. The fundamental principle lies in the quadrupolar nature of the deuterium nucleus. The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the orientation and motion of the C-D bond. By analyzing the resulting NMR lineshapes and relaxation parameters, one can extract detailed information about molecular dynamics over a wide range of timescales.
In the context of this compound, the strategic placement of five deuterium atoms provides specific probes to monitor the mobility of the phenyl-d5 ring. This region of the molecule is critical for its interaction with target receptors.
Investigating Molecular Dynamics:
Solid-state deuterium NMR is particularly adept at characterizing molecular motions in ordered or semi-ordered environments, such as a ligand bound to a receptor or embedded within a membrane. The analysis of quadrupolar echo lineshapes can reveal the nature and rates of motions, including:
Fast Rotations: Rapid rotation of the phenyl-d5 ring around its local symmetry axis would lead to a characteristic Pake doublet powder pattern with a reduced quadrupolar splitting.
Librational Motions: Small-amplitude oscillations of the C-D bonds would also result in a narrowing of the spectral lineshape.
Slow Exchange Regimes: If the phenyl-d5 ring undergoes slow conformational exchange between distinct orientations, the deuterium NMR spectrum would be a superposition of the spectra from each state, providing insights into the kinetics of the process.
Probing Binding Conformations:
When this compound binds to its target receptor, its molecular motions become restricted. Deuterium NMR can quantify this restriction and provide information about the conformation of the ligand in the bound state. By comparing the deuterium NMR spectra of the free and bound ligand, one can infer changes in the dynamics of the phenyl-d5 ring upon binding.
For instance, a significant increase in the quadrupolar splitting upon binding would indicate a highly ordered and immobilized phenyl-d5 ring within the receptor's binding pocket. Conversely, residual motion in the bound state could suggest a more dynamic interaction.
Illustrative Data for Hypothetical Scenarios:
In the absence of direct experimental data for this compound, the following tables illustrate the type of information that could be obtained from deuterium NMR studies. These are based on established principles and findings from studies on other deuterated ligands and biomolecules.
Table 1: Hypothetical Deuterium NMR Quadrupolar Splittings (ΔνQ) for this compound in Different Environments
| Environment | Hypothetical ΔνQ (kHz) | Interpretation |
| Isotropic Solution | 0 | Rapid, isotropic tumbling averages the quadrupolar interaction to zero. |
| Solid State (Rigid Lattice) | ~128 | Corresponds to a static C-D bond, indicating no significant molecular motion on the NMR timescale. |
| Bound to Receptor (Model A) | 95 | Indicates significant restriction of motion upon binding, but with some residual fast librational averaging. |
| Bound to Receptor (Model B) | 40 | Suggests a more dynamic binding mode where the phenyl-d5 ring undergoes fast, large-amplitude reorientation. |
Table 2: Hypothetical Deuterium Spin-Lattice (T1) Relaxation Times for this compound
| Condition | Hypothetical T1 (ms) | Implication for Molecular Dynamics |
| Free in Solution | 500 | Fast molecular tumbling characteristic of a small molecule in a low-viscosity solvent. |
| Bound to Receptor | 150 | Slower overall tumbling of the receptor-ligand complex, leading to more efficient relaxation. |
| Aggregated State | 80 | Restricted and slower motions within an aggregate, enhancing relaxation rates. |
It is important to reiterate that the data presented in these tables are hypothetical and serve to demonstrate the potential of deuterium NMR. Experimental studies are required to determine the actual molecular dynamics and binding conformations of this compound. Such research would be invaluable for a deeper mechanistic understanding of its interaction with biological targets and could provide a basis for the rational design of new therapeutic agents.
Future Perspectives and Emerging Research Avenues for Cis Hydroxy Solifenacin N Oxide D5
Development of Novel and More Efficient Synthetic Routes for Deuterated Analogues
The synthesis of deuterated compounds is crucial for their use as internal standards in quantitative bioanalysis and for mechanistic studies of drug metabolism. While traditional methods exist, the focus is shifting towards more efficient, scalable, and selective techniques.
Recent research has highlighted biocatalysis as a powerful tool for creating isotopically labeled molecules with high selectivity. For instance, a scalable biocatalytic process has been developed for the preparation of trideuterated (R)-3-quinuclidinol, a key precursor for deuterated solifenacin (B1663824). scielo.br This method utilizes an NADH-dependent reductase combined with a hydrogen-driven catalyst to achieve high enantiomeric excess (>99%) and deuterium (B1214612) incorporation (>98%). scielo.br Such enzymatic approaches represent a significant advancement over conventional chemical syntheses, which may require multiple steps and challenging purifications. scielo.br
Future synthetic strategies for cis-Hydroxy Solifenacin N-oxide-d5 and other deuterated analogues could leverage a variety of modern chemical and biological methods. These include direct H/D exchange reactions catalyzed by transition metals, the use of deuterated reagents in multicomponent reactions, and synthesis from deuterated precursors. researchgate.netresearchgate.netnih.gov The goal is to develop routes that are not only efficient but also allow for precise, site-specific incorporation of deuterium, which is critical for studying kinetic isotope effects and identifying metabolic soft spots. nih.gov
Table 1: Comparison of Synthetic Approaches for Deuterated Analogues
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | Use of purified enzymes or whole-cell systems to perform specific deuteration steps. scielo.br | High stereoselectivity and regioselectivity; mild reaction conditions. scielo.br | Enzyme availability and stability; substrate scope limitations. |
| Metal-Catalyzed H/D Exchange | Direct replacement of C-H bonds with C-D bonds using metal catalysts and a deuterium source (e.g., D₂O). researchgate.net | Atom-economical; useful for late-stage deuteration. nih.gov | Catalyst cost; potential for scrambling; optimization of reaction conditions. |
| Deuterated Building Blocks | Synthesis using starting materials that already contain deuterium atoms. nih.govnih.gov | Precise control over deuterium location; reliable incorporation. nih.gov | Availability and cost of deuterated precursors. |
| Multicomponent Reactions | Using deuterated aldehydes or isonitriles in reactions that combine three or more reactants in a single step. researchgate.net | High efficiency; rapid generation of molecular diversity. researchgate.net | Compatibility of deuterated reagents with reaction conditions. |
Integration with Multi-Omics Approaches for Systems Biology Studies (non-clinical focus)
Understanding the systemic impact of a drug requires a holistic view that extends beyond single-pathway analysis. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive picture of the molecular changes induced by a xenobiotic. nih.govnih.gov In a non-clinical context, this compound can be a vital tool in such systems biology investigations.
A pharmacometabolomics study on rats treated with solifenacin succinate (B1194679) has already demonstrated the power of this approach. researchgate.netresearchgate.net Using LC-Q-TOF/MS/MS, researchers identified 53 plasma metabolites that were significantly altered, revealing changes in pathways such as arachidonic acid metabolism, amino acid biosynthesis, and glycerophospholipid metabolism. researchgate.net
Future studies could use this compound as a stable isotope tracer in more complex multi-omics experiments. By administering the deuterated metabolite, researchers can precisely track its distribution and downstream metabolic fate. When combined with spatial-omics techniques like mass spectrometry imaging (MSI), it becomes possible to visualize the distribution of the deuterated metabolite, the parent drug, and other related endogenous molecules directly within tissue sections. nih.govfrontiersin.org This integration allows for a deeper understanding of how drug metabolites interact with biological systems at the tissue and cellular level, linking molecular distribution to changes in gene expression (spatial transcriptomics) and protein levels (spatial proteomics). nih.gov Such studies can uncover novel mechanisms of action or off-target effects that are not apparent from plasma pharmacokinetics alone. nih.govsciforum.net
Exploration of Advanced Analytical Platforms for Enhanced Sensitivity and Specificity
The accurate quantification of drug metabolites, especially isotopically labeled ones, is fundamental to their application. Advanced analytical platforms are continuously being developed to offer greater sensitivity, specificity, and resolution.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in biological matrices. researchgate.net For solifenacin and its metabolites, methods using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS) have been successfully employed, allowing for the identification of metabolites based on accurate mass and retention time. researchgate.netresearchgate.net
Future research will likely involve the adoption of even more sophisticated analytical technologies. High-resolution mass spectrometry (HRMS) is essential for elucidating the structures of unknown metabolites and degradation products. nih.gov Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) could be explored. IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion, which can help to resolve isobaric interferences—compounds with the same mass but different structures—that might be present in a complex biological sample. The use of this compound as an internal standard is critical in these advanced methods to ensure accurate and precise quantification by correcting for matrix effects and variations in instrument response.
Table 2: Advanced Analytical Platforms for Metabolite Analysis
| Platform | Principle | Application for Deuterated Analogues |
|---|---|---|
| LC-Q-TOF/MS/MS | Combines liquid chromatography separation with high-resolution mass analysis and fragmentation. researchgate.net | Accurate mass measurement for confident identification and quantification of metabolites like this compound. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very high mass accuracy and resolving power (e.g., Orbitrap, FT-ICR). nih.gov | Structural elucidation of novel or unexpected metabolites; differentiation from endogenous compounds. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their mobility in a gas-filled drift tube before mass analysis. | Separation of isobaric and isomeric metabolites; provides additional structural information (collisional cross-section). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. nih.gov | Unambiguous confirmation of structure and the precise location of deuterium atoms within the molecule. |
Computational Modeling for Predicting Metabolic Hot Spots and Pathways in Novel Analogues
Computational, or in silico, tools are becoming indispensable in modern drug discovery for predicting the metabolic fate of new chemical entities. sciforum.net These methods can forecast key ADME (Absorption, Distribution, Metabolism, Excretion) properties, including sites of metabolism (SoMs), the structures of likely metabolites, and interactions with metabolic enzymes like the cytochrome P450 (CYP) superfamily. researchgate.netfrontiersin.org Solifenacin is known to be metabolized primarily by CYP3A4. nih.gov
A variety of computational approaches can be applied to predict the metabolism of novel solifenacin analogues. These range from ligand-based methods, which use the structures of known substrates to build predictive models, to structure-based methods like molecular docking, which simulate the interaction between the compound and the enzyme's active site. researchgate.netfrontiersin.org
Several publicly and commercially available software tools can predict CYP-mediated metabolism. nih.govnih.gov Tools such as GLORY, FAME 2, and BioTransformer combine SoM prediction with libraries of metabolic reaction rules to generate the structures of plausible metabolites. By inputting the structure of a novel solifenacin analogue, these programs can predict which atomic positions are most susceptible to metabolic attack (the "metabolic hot spots"). frontiersin.org This information is invaluable for designing new compounds with improved metabolic stability. For example, if a model predicts a specific site is prone to rapid oxidation, chemists can modify that position—potentially by introducing deuterium—to slow down the metabolic process. The use of this compound can, in turn, help validate and refine these predictive models by providing experimental data on metabolite formation.
Application in the Discovery and Mechanistic Characterization of Related Compounds
Isotopically labeled standards are fundamental tools for drug discovery and development. nih.gov The primary application of this compound is as an internal standard for the sensitive and accurate quantification of the unlabeled cis-Hydroxy Solifenacin N-oxide metabolite in biological samples using mass spectrometry. This is crucial for pharmacokinetic studies of solifenacin, helping to build a complete picture of its metabolic profile.
Beyond its role as a quantitative tool, this compound can be used to investigate the kinetics of metabolic pathways. By comparing the rate of formation of deuterated and non-deuterated metabolites, researchers can study the kinetic isotope effect (KIE). A significant KIE can confirm that the breaking of a specific C-H bond is a rate-limiting step in a metabolic reaction. This information helps to elucidate reaction mechanisms and can guide the design of "soft drugs" or, conversely, drugs with enhanced metabolic stability.
Q & A
Q. What are the key experimental considerations for synthesizing cis-Hydroxy Solifenacin N-oxide-d5 to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis requires precise control of deuterium incorporation, typically via isotopic exchange or labeled precursors. Key steps include:
- Deuterium Source : Use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) to minimize proton contamination .
- Reaction Monitoring : Employ LC-MS or NMR (¹H, ²H) to confirm isotopic enrichment and cis-configuration .
- Purification : High-resolution chromatography (HPLC or UPLC) with deuterium-compatible columns to isolate the target compound .
- Purity Validation : Quantify isotopic purity (>98%) via mass spectrometry and assess chemical purity using orthogonal methods (e.g., HPLC-UV) .
Q. How should researchers design experiments to characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines with:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways .
- Analytical Methods : Use stability-indicating assays like UPLC-PDA or LC-MS/MS to track deuterium retention and degradation products .
- Data Interpretation : Compare stability profiles with non-deuterated analogs to assess isotopic effects (e.g., kinetic isotope effects on hydrolysis) .
Table 1 : Example Stability Parameters
| Condition | Duration | Degradation (%) | Deuterium Retention (%) |
|---|---|---|---|
| 40°C, 75% RH | 30 days | 2.5 | 99.3 |
| UV Light (300–400 nm) | 7 days | 5.8 | 97.1 |
Q. What analytical techniques are critical for distinguishing cis-Hydroxy Solifenacin N-oxide-d5 from its trans-isomer and non-deuterated analogs?
- Methodological Answer :
- Chiral Chromatography : Use polar organic phase columns (e.g., Chiralpak AD-H) with mobile phases optimized for stereoisomer separation .
- NMR Spectroscopy : ¹H NMR to confirm absence of non-deuterated protons; NOESY to validate cis-configuration through spatial proton interactions .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical m/z for deuterated species (e.g., +5 Da shift) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic stability data for cis-Hydroxy Solifenacin N-oxide-d5 across different in vitro models (e.g., hepatocytes vs. microsomes)?
- Methodological Answer :
- Model Optimization : Compare enzyme activity (e.g., CYP450 isoforms) in hepatocytes vs. microsomes using isoform-specific inhibitors .
- Deuterium Effects : Assess if isotopic substitution alters metabolic pathways (e.g., reduced CYP3A4-mediated oxidation due to deuterium kinetic isotope effects) .
- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects in LC-MS/MS quantification .
Q. What strategies are effective for optimizing the synthesis of cis-Hydroxy Solifenacin N-oxide-d5 to improve yield while maintaining isotopic integrity?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry to enhance mixing and reduce side reactions during deuterium incorporation .
- Catalytic Deuteriation : Employ transition-metal catalysts (e.g., Pd/C in D₂O) for selective H/D exchange at specific positions .
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How should researchers address conflicting data on the solubility and bioavailability of cis-Hydroxy Solifenacin N-oxide-d5 in preclinical studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility without isotopic dilution .
- Bioanalytical Validation : Use deuterium-specific detection methods (e.g., MRM transitions in LC-MS/MS) to differentiate the labeled compound from endogenous metabolites .
- In Silico Modeling : Apply molecular dynamics simulations to predict deuterium’s impact on partition coefficients (logP) and membrane permeability .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-Hydroxy Solifenacin N-oxide-d5 pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .
- Outlier Detection : Use Grubbs’ test or robust regression to identify anomalous data points in replicate experiments .
- Meta-Analysis : Pool data from multiple studies (e.g., fixed-effects models) to account for variability in deuterium labeling efficiency .
Q. How can researchers ensure reproducibility when reporting synthetic protocols for cis-Hydroxy Solifenacin N-oxide-d5?
- Methodological Answer :
- Detailed Supplemental Information : Provide step-by-step procedures, including exact reagent grades, reaction temperatures (±0.5°C), and purification thresholds (e.g., >95% purity) .
- Raw Data Sharing : Deposit NMR spectra, chromatograms, and MS data in public repositories (e.g., Zenodo) with DOI links .
- Collaborative Validation : Engage independent labs to replicate synthesis using shared protocols and report deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
